molecular formula C8H16O3S B1377402 Hept-6-en-2-yl methanesulfonate CAS No. 1333212-66-0

Hept-6-en-2-yl methanesulfonate

Cat. No.: B1377402
CAS No.: 1333212-66-0
M. Wt: 192.28 g/mol
InChI Key: RKJPJLRKSQFXCB-UHFFFAOYSA-N
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Description

Hept-6-en-2-yl methanesulfonate is a chemical compound with the molecular formula C8H16O3S . It has a molecular weight of 192.28 g/mol.


Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 303.5±21.0 °C and a predicted density of 1.048±0.06 g/cm3 .

Scientific Research Applications

Chemical Reactions and Synthesis

Hept-6-en-2-yl methanesulfonate is involved in various chemical reactions and syntheses. Goldwhite, Gibson, and Harris (1964) found that methanesulphonyl chloride reacts with hept-1-ene under short-wave radiation to produce β-chloroheptyl methyl sulphone. This reaction exemplifies the feeble nucleophilicity of alkanesulphonate anions (Goldwhite, Gibson, & Harris, 1964). In another study, Al-farhan et al. (2010) synthesized a derivative, 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl methanesulfonate, from borneol. This compound showed antimicrobial activity, particularly high sensitivity against Escherichia coli (Al-farhan et al., 2010).

Pharmacological Research

In pharmacological research, Kubota et al. (1979) employed methanesulfonic acid in synthesizing peptides corresponding to α-endorphin and γ-endorphin. These peptides exhibited relative analgesic potencies compared to morphine (Kubota et al., 1979).

Microbial Metabolism

Kelly and Murrell (1999) explored the role of methanesulfonic acid in microbial metabolism. Methanesulfonate is utilized by various aerobic bacteria as a sulfur source and, in some cases, as a carbon and energy substrate (Kelly & Murrell, 1999).

Analytical Chemistry

Simpson, Neuberger, and Liu (1976) described a method using methanesulfonic acid for the precise amino acid analysis of proteins from a single hydrolysate. This method provided more accurate values for all amino acids, including tryptophan and half-cystine (Simpson, Neuberger, & Liu, 1976).

Environmental Applications

Gernon, Wu, Buszta, and Janney (1999) highlighted the environmental benefits of methanesulfonic acid. Its low toxicity and solubility make it an ideal electrolyte for electrochemical processes, such as in the electroplating of Sn/Pb solder (Gernon, Wu, Buszta, & Janney, 1999).

Properties

IUPAC Name

hept-6-en-2-yl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3S/c1-4-5-6-7-8(2)11-12(3,9)10/h4,8H,1,5-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJPJLRKSQFXCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC=C)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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